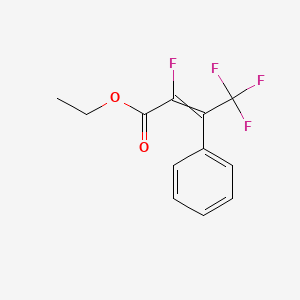
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is an organic compound with the molecular formula C12H10F4O2 It is a fluorinated ester, characterized by the presence of four fluorine atoms and a phenyl group attached to a butenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate typically involves the esterification of 2,4,4,4-tetrafluoro-3-phenylbut-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2,4,4,4-Tetrafluor-3-phenylbut-2-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Die Fluoratome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-2,4,4,4-Tetrafluor-3-phenylbut-2-enoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzyminteraktionen und Stoffwechselwegen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2,4,4,4-Tetrafluor-3-phenylbut-2-enoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Ester- und Fluorierte Gruppen. Die Fluoratome können die Lipophilie der Verbindung erhöhen, wodurch sie mit hydrophoben Bereichen von Proteinen und Enzymen interagieren kann. Die Estergruppe kann hydrolysiert werden und die aktive Säureform freisetzen, die weiter mit biologischen Zielstrukturen interagieren kann.
Wirkmechanismus
The mechanism of action of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate involves its interaction with molecular targets through its ester and fluorinated groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-4,4,4-Trifluor-2-butinsäure: Ein weiterer fluorierter Ester mit einer ähnlichen Struktur, jedoch unterschiedlicher Reaktivität aufgrund des Vorhandenseins einer Dreifachbindung.
Ethyl-2,4,4,4-Tetrafluor-3-phenyl-2-butenoat: Eine eng verwandte Verbindung mit geringfügigen Variationen in der Positionierung von funktionellen Gruppen.
Einzigartigkeit
Ethyl-2,4,4,4-Tetrafluor-3-phenylbut-2-enoat ist aufgrund seiner Kombination aus einer Phenylgruppe und mehreren Fluoratomen einzigartig, die ihm unterschiedliche chemische und physikalische Eigenschaften verleihen. Diese Eigenschaften machen es für bestimmte Anwendungen wertvoll, bei denen solche Eigenschaften gewünscht sind.
Eigenschaften
CAS-Nummer |
918667-16-0 |
|---|---|
Molekularformel |
C12H10F4O2 |
Molekulargewicht |
262.20 g/mol |
IUPAC-Name |
ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate |
InChI |
InChI=1S/C12H10F4O2/c1-2-18-11(17)10(13)9(12(14,15)16)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
RLZWZTRQNOPCQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
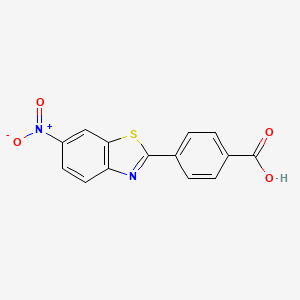
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
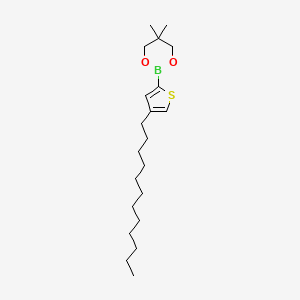
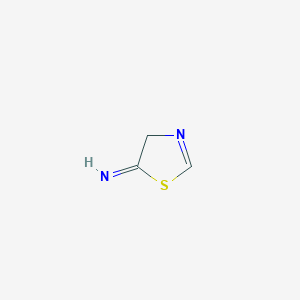

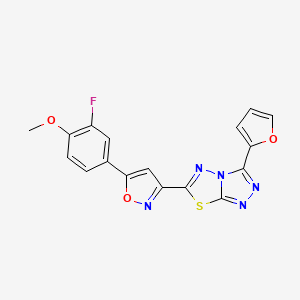

![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
